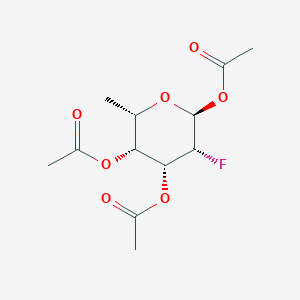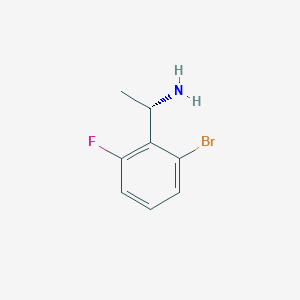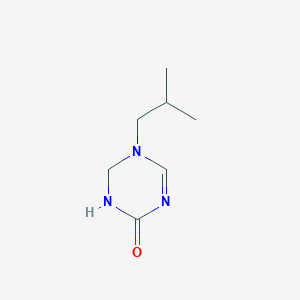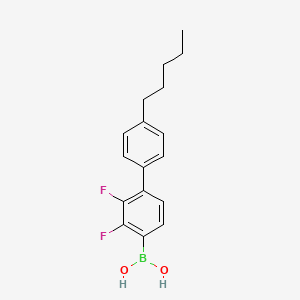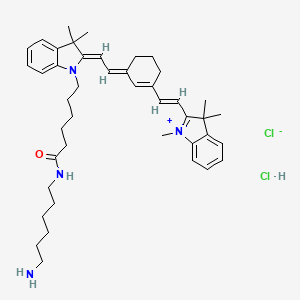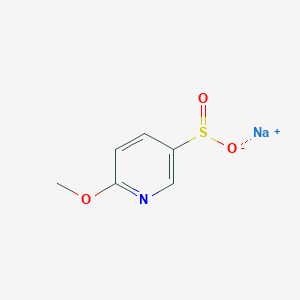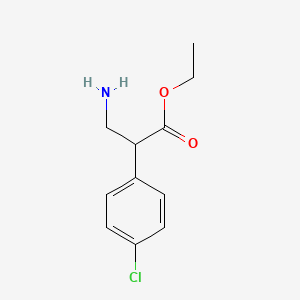
Ethyl 3-amino-2-(4-chlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid, featuring an amino group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-(4-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-3-(4-chlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, extraction, and drying to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethyl 3-amino-2-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 3-amino-2-(4-chlorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-2-(2-chlorophenyl)propanoate
- Ethyl 3-amino-2-(3-chlorophenyl)propanoate
- Ethyl 3-amino-2-(4-bromophenyl)propanoate
Uniqueness
Ethyl 3-amino-2-(4-chlorophenyl)propanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 |
Clé InChI |
JSFNBUWUSXADJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


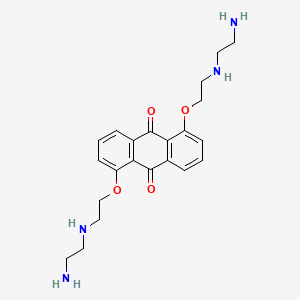
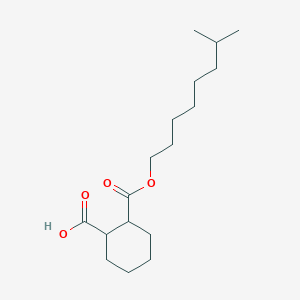
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
